molecular formula C11H9N3S2 B7592824 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole

4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole

Cat. No. B7592824
M. Wt: 247.3 g/mol
InChI Key: PLXUGSKWIIJLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological applications. This compound is a heterocyclic organic compound that contains a thiazole ring, a pyrazole ring, and a thiophene ring. The unique structural features of this compound make it an interesting molecule for researchers to investigate.

Mechanism of Action

The mechanism of action of 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole is not fully understood. However, studies have shown that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, this compound has shown potential as an anti-microbial agent against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole in lab experiments is its unique structural features that make it an interesting molecule for researchers to investigate. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions that researchers can explore with 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole. Some of the potential future directions include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections.
2. Exploring the structure-activity relationship of this compound to identify more potent derivatives.
3. Studying the mechanism of action of this compound to gain a better understanding of its biological activity.
4. Investigating the pharmacokinetic and pharmacodynamic properties of this compound to determine its suitability as a drug candidate.
In conclusion, 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological applications. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole involves the reaction of 2-bromo-3-thiophenecarboxaldehyde and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures. The product is obtained in good yields and can be purified by column chromatography.

Scientific Research Applications

The unique structural features of 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole make it an interesting molecule for researchers to investigate in various fields of scientific research. This compound has been studied for its potential biological and pharmacological applications such as anti-inflammatory, anti-cancer, and anti-microbial activities.

properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-14-5-9(4-12-14)10-7-16-11(13-10)8-2-3-15-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXUGSKWIIJLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CSC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole

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